molecular formula C9H14O10 B1460122 2,3-DI-O-Carboxymethyl-D-glucose CAS No. 95350-41-7

2,3-DI-O-Carboxymethyl-D-glucose

Cat. No. B1460122
CAS RN: 95350-41-7
M. Wt: 282.2 g/mol
InChI Key: HMPPKVYFTUMDJG-JWXFUTCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-DI-O-Carboxymethyl-D-glucose is a pharmacologic substance utilized in the remediation of pathophysiological conditions arising from impaired glucose metabolism . Its mechanism of action lies in suppressing the enzymatic activities involved in carbohydrate catabolism . Its medical usage is mostly directed towards the management of diabetes mellitus and other associated metabolic abnormalities .


Synthesis Analysis

The general procedure used for introducing the carboxymethyl groups in the desired positions was to allow methyl bromoacetate to react with the sodio compound, prepared by the reaction of metallic sodium with a glucose derivative having the appropriate hydroxyl groups unsubstituted . For the preparation of the sodio derivative, advantage was taken of the greater chemical reactivity of sodium dispersions .


Molecular Structure Analysis

The 2,3-DI-O-CARBOXYMETHYL-D-GLUCOSE molecule contains a total of 35 bond(s). There are 19 non-H bond(s), 3 multiple bond(s), 11 rotatable bond(s), 3 double bond(s), 2 ester(s) (aliphatic), 1 aldehyde(s) (aliphatic), 5 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), and 2 tertiary alcohol(s) .


Chemical Reactions Analysis

The reaction efficiency of carboxymethylation in the aqueous solvent is less effective compared to the heterogeneous conversion in a slurry medium . The carboxymethyl group is stable to the conditions of acid hydrolysis .


Physical And Chemical Properties Analysis

2,3-DI-O-Carboxymethyl-D-glucose is a white amorphous solid . It is soluble in DMSO, H2O, and MeOH . Its molecular formula is C10H16O10 and its molecular weight is 296.23 .

Scientific Research Applications

Synthesis and Chemical Analysis

2,3-DI-O-Carboxymethyl-D-glucose is a significant derivative in chemical research. Shyluk and Timell (1956) synthesized various carboxymethyl ethers of glucose, including 2,3-DI-O-Carboxymethyl-D-glucose, emphasizing its relevance in analytical chemistry (Shyluk & Timell, 1956). Reuben and Conner (1983) used 13C NMR spectroscopy for the structural analysis of hydrolyzed O-(carboxymethyl)cellulose, which includes 2,3-DI-O-Carboxymethyl-D-glucose, demonstrating its utility in advanced spectroscopic methods (Reuben & Conner, 1983).

Enzymatic and Chemical Characterization

Heinze et al. (2000) characterized 2,3-O-Carboxymethyl cellulose, prepared via 2,3-DI-O-Carboxymethyl-D-glucose, using enzymatic and chemical methods. This work highlights the significance of this compound in understanding polymer structures and their functional group distributions (Heinze et al., 2000).

Metabolic Studies and Imaging

Sejnowski et al. (1980) investigated the use of glucose analogs like 2-deoxyglucose for metabolic activity mapping in the brain, showcasing the potential of derivatives like 2,3-DI-O-Carboxymethyl-D-glucose in neuroscientific research (Sejnowski et al., 1980). Additionally, Nasrallah et al. (2013) explored the use of 2-Deoxy-D-glucose, a similar compound, in MRI imaging for glucose uptake and metabolism, suggesting potential imaging applications for related derivatives (Nasrallah et al., 2013).

Glucose Monitoring and Diabetes Research

Jeon et al. (2021) discussed the development of a glucose sensor using glucose dehydrogenase, indicating the relevance of glucose derivatives in the development of diagnostic tools (Jeon, Kim, & Choi, 2021). Moreover, Kavakiotis et al. (2017) reviewed the application of machine learning in diabetes research, emphasizing the importance of glucose-related compounds in understanding and managing this condition (Kavakiotis et al., 2017).

Safety And Hazards

2,3-DI-O-Carboxymethyl-D-glucose is not a dangerous substance according to GHS . It should be stored at 0 to 8 °C and protected from moisture .

properties

IUPAC Name

[(2R,3R,4S,5R)-5-carboxyoxy-1,2,3-trihydroxy-6-oxoheptan-4-yl] hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O10/c1-3(11)6(18-8(14)15)7(19-9(16)17)5(13)4(12)2-10/h4-7,10,12-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPPKVYFTUMDJG-JWXFUTCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(C(CO)O)O)OC(=O)O)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)OC(=O)O)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-DI-O-Carboxymethyl-D-glucose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-DI-O-Carboxymethyl-D-glucose
Reactant of Route 2
2,3-DI-O-Carboxymethyl-D-glucose
Reactant of Route 3
2,3-DI-O-Carboxymethyl-D-glucose
Reactant of Route 4
2,3-DI-O-Carboxymethyl-D-glucose
Reactant of Route 5
2,3-DI-O-Carboxymethyl-D-glucose
Reactant of Route 6
2,3-DI-O-Carboxymethyl-D-glucose

Citations

For This Compound
4
Citations
WP Shyluk, TE Timell - Canadian Journal of Chemistry, 1956 - cdnsciencepub.com
The 2-, 3-, and 6-O-carboxymethyl-D-glucoses and the 2,3-di-O-carboxymethyl-D-glucose have been synthesized. A solvent system was found which gave complete paper …
Number of citations: 18 cdnsciencepub.com
P Mischnick, D Momcilovic - Advances in carbohydrate chemistry and …, 2010 - Elsevier
Starch and cellulose are the most abundant and important representatives of renewable biomass. Since the mid-19th century their properties have been changed by chemical …
Number of citations: 144 www.sciencedirect.com
J Zhang, Q Yu, H Cheng, Y Ge, H Liu… - Journal of agricultural …, 2018 - ACS Publications
Berry fruit juice, which is represented by blueberry and cranberry juice, has become increasingly popular due to its reported nutritional and health benefits. However, in markets, …
Number of citations: 48 pubs.acs.org
W Shyluk - 1955 - escholarship.mcgill.ca
Untitled Page 1 Page 2 , A STUDY OF CARBOXlMETHYLCELLULOffi AND THE CORRESPONDING GWCOSE DERIVATIVES A Thesis by Walter Peter Shyluk, MA (Saskatchewan) …
Number of citations: 2 escholarship.mcgill.ca

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